Cap-dependent endonuclease-IN-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cap-dependent endonuclease-IN-27 is a novel compound that functions as an inhibitor of cap-dependent endonuclease, an enzyme crucial for the transcription of viral RNA. This compound has garnered significant attention due to its potential antiviral properties, particularly against influenza viruses. This compound works by inhibiting the cap-snatching mechanism, a process essential for viral mRNA synthesis, thereby preventing viral replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cap-dependent endonuclease-IN-27 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cap-dependent endonuclease-IN-27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with potentially unique biological activities. These derivatives are often screened for enhanced antiviral properties .
Scientific Research Applications
Cap-dependent endonuclease-IN-27 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting viral replication, particularly in influenza viruses.
Medicine: Explored as a potential antiviral drug, with ongoing research into its efficacy and safety in clinical trials.
Industry: Utilized in the development of new antiviral therapies and as a reference compound in pharmaceutical research
Mechanism of Action
Cap-dependent endonuclease-IN-27 exerts its effects by binding to the active site of the cap-dependent endonuclease enzyme, thereby inhibiting its activity. This inhibition prevents the cleavage of host pre-mRNA, a critical step in the viral mRNA synthesis process known as cap-snatching. By blocking this process, the compound effectively halts viral replication. The molecular targets involved include the PA subunit of the viral RNA polymerase complex .
Comparison with Similar Compounds
Similar Compounds
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used to treat influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral effects.
Uniqueness
Cap-dependent endonuclease-IN-27 stands out due to its unique chemical structure and potent inhibitory activity against the cap-dependent endonuclease enzyme. Compared to Baloxavir marboxil and Tanshinone I, this compound may offer improved efficacy and a broader spectrum of activity, making it a promising candidate for further development .
Properties
Molecular Formula |
C23H19F2N3O4 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(2R,12S)-5,6-difluoro-16-hydroxy-13-methyl-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaene-14,17-dione |
InChI |
InChI=1S/C23H19F2N3O4/c1-26-19-8-10-32-18-12-16(25)15(24)11-14(18)20(13-5-3-2-4-6-13)28(19)27-9-7-17(29)22(30)21(27)23(26)31/h2-7,9,11-12,19-20,30H,8,10H2,1H3/t19-,20+/m0/s1 |
InChI Key |
IYONRGIGIMDOIP-VQTJNVASSA-N |
Isomeric SMILES |
CN1[C@@H]2CCOC3=CC(=C(C=C3[C@H](N2N4C=CC(=O)C(=C4C1=O)O)C5=CC=CC=C5)F)F |
Canonical SMILES |
CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)O)C5=CC=CC=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.